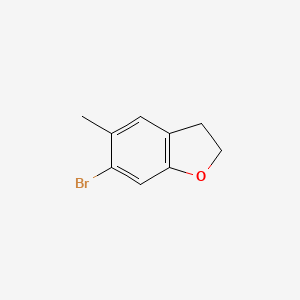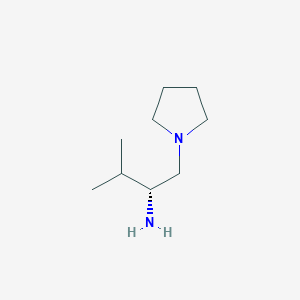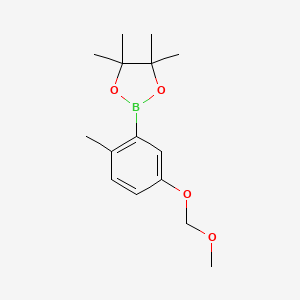
4-Chloro-3-methylbenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran is a chemical compound used in various scientific research applications. It is a solution of this compound in Tetrahydrofuran (THF), a commonly used organic solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-3-methylbenzyl chloride with zinc chloride in the presence of Tetrahydrofuran. The reaction typically involves refluxing the mixture to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced by scaling up the laboratory synthesis method. This involves using larger reactors and ensuring precise control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-methylbenzylzinc chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as water, alcohols, and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Chloro-3-methylbenzaldehyde or 4-Chloro-3-methylbenzoic acid.
Reduction: 4-Chloro-3-methylbenzyl alcohol or 4-Chloro-3-methylbenzene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylbenzylzinc chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound coordinates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being studied.
Comparación Con Compuestos Similares
Benzylzinc chloride
Phenylzinc chloride
4-Methylbenzylzinc chloride
Propiedades
Fórmula molecular |
C8H8Cl2Zn |
|---|---|
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
1-chloro-4-methanidyl-2-methylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YZRFMEVWTGAKNE-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)[CH2-])Cl.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)




![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)

![4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)


![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)


![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
